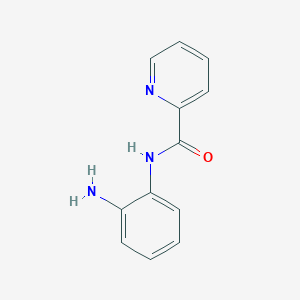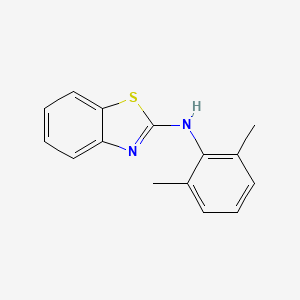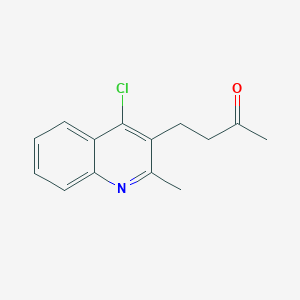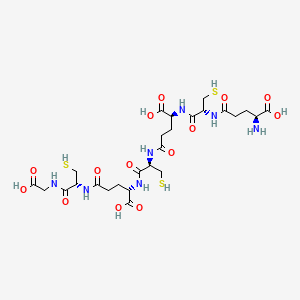
Phytochelatin 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phytochelatin 3 is a phytochelatin that is a heptapeptide consisting of 3 units of gamma-Glu-Cys, with a glycyl unit at the C-terminus. It is a phytochelatin and an oligopeptide.
Scientific Research Applications
Role in Heavy Metal Detoxification and Tolerance
- Phytochelatins, including Phytochelatin 3, play a crucial role in the detoxification of heavy metals in plants. Studies demonstrate their importance in enhancing tolerance to heavy metals like cadmium (Cd) and arsenic (As). For example, sunflower plants exposed to cadmium showed increased tolerance and higher concentrations of phytochelatins (Yürekli & Kucukbay, 2003). Similarly, transgenic Indian mustard plants expressing Arabidopsis phytochelatin synthase exhibited enhanced As and Cd tolerance (Gasic & Korban, 2007).
Application in Phytoremediation
- Phytochelatins, including this compound, have been leveraged in phytoremediation to enhance the capacity of plants to accumulate and tolerate heavy metals. Research demonstrates their potential in genetic engineering to develop plants with greater heavy metal tolerance and accumulation capabilities, aiding in soil and water decontamination (Pal & Rai, 2010).
Study of Long-Distance Transport in Plants
- This compound, like other phytochelatins, has been observed to be capable of long-distance transport within plants. This understanding is crucial in studying how plants manage heavy metal stress and detoxification, contributing significantly to agricultural and environmental science (Chen, Komives, & Schroeder, 2006).
Influence on Plant Physiology Under Metal Stress
- This compound impacts the physiological metabolism in plants under metal stress. For instance, in transgenic plants expressing phytochelatin-like genes, significant changes were observed in morphological traits and antioxidant abilities under Cd2+ stress, highlighting the functional significance of phytochelatins in plant stress responses (Zheng et al., 2022).
Insights into Metal Detoxification Mechanisms
- Research on phytochelatins, including this compound, provides insights into the mechanisms of metal detoxification at a molecular level. This knowledge is pivotal in understanding how plants and other organisms manage toxic metal exposure, offering potential applications in environmental and agricultural biotechnology (Hirata, Tsuji, & Miyamoto, 2005).
Properties
| 86220-45-3 | |
Molecular Formula |
C26H41N7O14S3 |
Molecular Weight |
771.8 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H41N7O14S3/c27-11(24(42)43)1-4-17(34)30-15(9-49)22(40)32-13(26(46)47)3-6-19(36)31-16(10-50)23(41)33-12(25(44)45)2-5-18(35)29-14(8-48)21(39)28-7-20(37)38/h11-16,48-50H,1-10,27H2,(H,28,39)(H,29,35)(H,30,34)(H,31,36)(H,32,40)(H,33,41)(H,37,38)(H,42,43)(H,44,45)(H,46,47)/t11-,12-,13-,14-,15-,16-/m0/s1 |
InChI Key |
PCOMFCPXXQONPD-QNILMXGZSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |
| 86220-45-3 | |
sequence |
XCXCXCG |
synonyms |
cadmium-gamma-glutamyl peptide complex, S pombe cadystin protein, S pombe |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


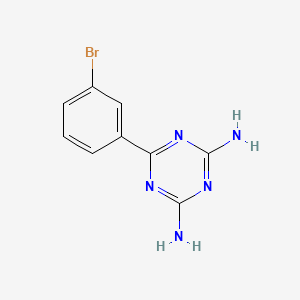

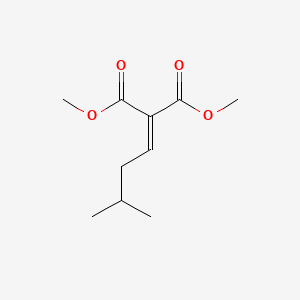
![7,7-Dichloro-2-oxabicyclo[4.1.0]heptane](/img/structure/B1616573.png)

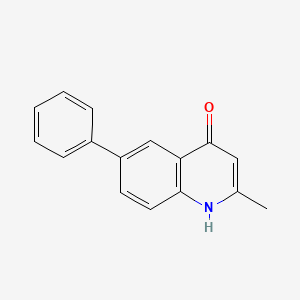
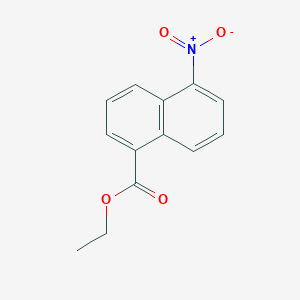
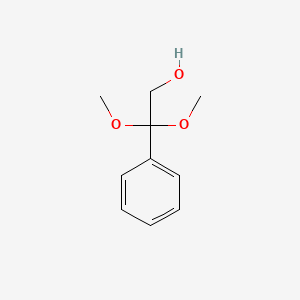
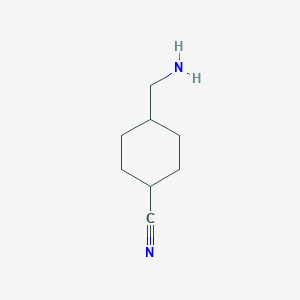
![Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate](/img/structure/B1616582.png)
![Diethyl-[(2-pyridinylamino)methylen]malonat](/img/structure/B1616583.png)
